molecular formula C26H28N4O2 B5982849 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B5982849
M. Wt: 428.5 g/mol
InChI Key: CIVIYJQAGKQWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 1-methylpyrazole and 1,2,3,4-tetrahydro-1-naphthylamine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE include other pyrazole derivatives with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,3,4-tetrahydro-1-naphthyl groups. These structural features may impart unique biological activities or chemical properties that distinguish it from other pyrazole derivatives.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-30-24(26(32)28-22-15-7-11-18-9-3-5-13-20(18)22)16-23(29-30)25(31)27-21-14-6-10-17-8-2-4-12-19(17)21/h2-5,8-9,12-13,16,21-22H,6-7,10-11,14-15H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVIYJQAGKQWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2CCCC3=CC=CC=C23)C(=O)NC4CCCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.